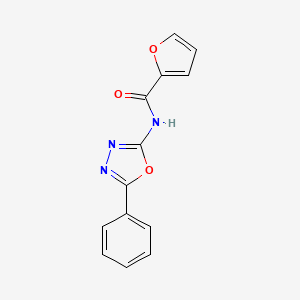

N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide” is a compound that has been studied in the context of its photophysical properties and its potential use in iridium complexes . It has also been synthesized and characterized for its antimicrobial activity .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis typically involves the preparation of novel derivatives of naphtho-furan, confirmed by Mass, NMR, and FTIR spectroscopic techniques .Molecular Structure Analysis

In terms of molecular structure, the C-O and C=N bond lengths in the oxadiazole ring are almost identical within systematic errors, although different substituents are attached to the ring .Chemical Reactions Analysis

The compound has been used in the formation of iridium complexes, showing significant performance differences with different cyclometalated ligands . Density functional theory (DFT) calculations have been employed to investigate the electronic structures, absorption and emission spectra, and charge transportation properties of these complexes .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been studied using density functional theory (DFT), which is a well-accepted tool for unveiling the origin of physical/chemical properties of materials .Applications De Recherche Scientifique

Antibacterial and Antifungal Properties

- Novel 1,3,4-oxadiazole derivatives, including those similar to the target compound, have been evaluated for their antibacterial and antifungal activities. These compounds have shown promising results against various microbial strains (Raol & Acharya, 2015).

- Synthesis of certain 1,3,4-oxadiazole derivatives, including furan-oxadiazole derivatives, revealed significant antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).

Anticancer Evaluation

- A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, related to the target compound, were synthesized and tested for anticancer activity against various cancer cell lines. Some derivatives showed higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Antitubercular Agents

- Novel N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl methanimines demonstrated significant antitubercular activity against Mycobacterium tuberculosis, indicating their potential as antitubercular agents (Mathew et al., 2014).

Antiviral Activity

- Certain derivatives based on the furan-oxadiazole structure exhibited promising antiviral activity against the H5N1 avian influenza virus (Flefel et al., 2012).

Spectroscopic and Computational Analyses

- In-depth spectroscopic (FT-IR and NMR) and computational studies on oxadiazole derivatives, including those with furan substituents, provided insights into their structural and electronic properties, potentially useful for designing new molecules with specific biological activities (El-Azab et al., 2018).

Crystal Structure Analysis

- The crystal structure of related oxadiazole compounds has been determined, providing valuable information for understanding their chemical behavior and potential applications in various fields (Paswan et al., 2015).

Mécanisme D'action

Target of Action

Oxadiazole derivatives have been reported to exhibit a broad range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , antimycobacterial , analgesic , anticonvulsant , tyrokinase inhibitor , and cathepsin K inhibitor properties.

Mode of Action

It’s known that oxadiazole derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Oxadiazole derivatives have been reported to interact with various biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Oxadiazole derivatives are known to have good bioavailability .

Result of Action

Oxadiazole derivatives have been reported to exhibit a broad range of biological activities, which suggests that they can induce various molecular and cellular effects .

Action Environment

The performance of similar oxadiazole-based compounds has been reported to vary under different conditions .

Orientations Futures

Propriétés

IUPAC Name |

N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O3/c17-11(10-7-4-8-18-10)14-13-16-15-12(19-13)9-5-2-1-3-6-9/h1-8H,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIFZRJWVCZPII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-indol-1-yl)propyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2879381.png)

![2-(cyclopentylsulfanyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2879385.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2879386.png)

![Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate](/img/structure/B2879391.png)

![Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]benzoate](/img/structure/B2879395.png)

![8-(butylamino)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2879401.png)